
(S)-4-(benzyloxy)-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER: is a synthetic organic compound that features a piperidine ring, an aspartic acid moiety, and a benzyl ester group. This compound is often used in the field of medicinal chemistry and organic synthesis due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER typically involves multiple steps:
Protection of Piperidine: The piperidine ring is protected using a tert-butyloxycarbonyl (BOC) group.
Aspartic Acid Derivatization: L-aspartic acid is converted into its benzyl ester form.
Coupling Reaction: The protected piperidine and benzyl ester of L-aspartic acid are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers, high-throughput screening, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Reagents like NaOH (sodium hydroxide) or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or acids.
Applications De Recherche Scientifique
N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER: is used in various scientific research applications:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: Potential use in drug development and design.
Industry: Used in the synthesis of complex molecules for pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites upon enzymatic cleavage. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-BOC-PIPERIDIN-4-YL)-L-GLUTAMIC ACID-4-BENZYL ESTER
- N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-METHYL ESTER
Uniqueness
The uniqueness of N-(1-BOC-PIPERIDIN-4-YL)-L-ASPARTIC ACID-4-BENZYL ESTER lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C21H30N2O6 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-16(10-12-23)22-17(19(25)26)13-18(24)28-14-15-7-5-4-6-8-15/h4-8,16-17,22H,9-14H2,1-3H3,(H,25,26) |
Clé InChI |
ZTJBISISEKLNRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)NC(CC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B12316969.png)
![6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12316970.png)
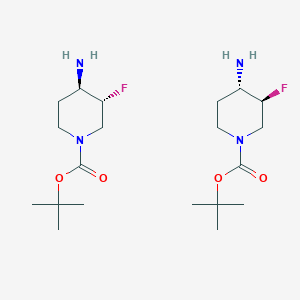
![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)
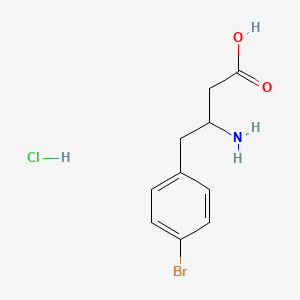

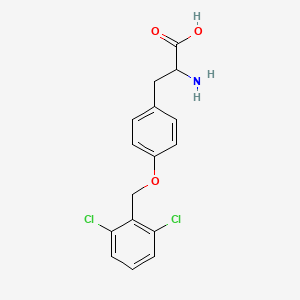
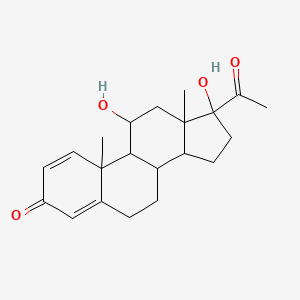
![3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol](/img/structure/B12317013.png)
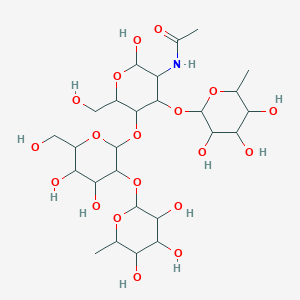
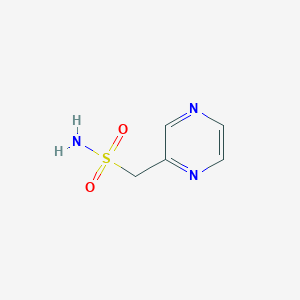
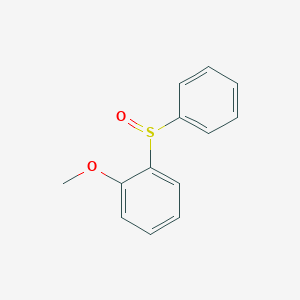
![3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)
![2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12317048.png)
